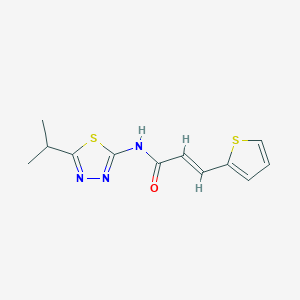

(E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140—150°C . The resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring and a thiophene ring . The 1H NMR spectra exhibited signals characteristic of the thiadiazole ring at δ 149.3—157.8 and 157.2—171.0 and the signals for the two С=O groups at δ 171.8—173.6 .Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry of Acrylamides

Acrylamide, a chemical building block, has significant applications in synthesizing polyacrylamide, which is utilized across various industries such as soil conditioning, wastewater treatment, and laboratory research for protein separation via electrophoresis. The extensive study of acrylamide's effects on health and its presence in processed foods has sparked interest in its chemistry, biochemistry, and safety. This has led to research aiming to understand its formation, metabolism, and potential impact on human health better, with a focus on reducing its presence in the diet while maintaining food quality and safety (Friedman, 2003).

Analytical and Mechanistic Aspects

Investigations into the analytical and mechanistic aspects of acrylamide formation in food have led to significant advancements in understanding how acrylamide is produced during the cooking process, particularly in carbohydrate-rich foods. This research is critical for developing strategies to minimize acrylamide formation while preserving food quality. The link between acrylamide and the Maillard reaction has been a key focus, providing insights into potential pathways of formation and mitigation strategies (Taeymans et al., 2004).

Environmental Impact and Mitigation

The environmental fate of polyacrylamide-based flocculants, including their transfer, degradation, and potential for releasing toxic acrylamide monomers, has been an area of concern. Research into the environmental behavior of these compounds aims to understand their persistence and impact on ecosystems, leading to the development of more sustainable and less harmful alternatives for industrial applications (Guézennec et al., 2015).

Mitigation in Food Production

Exploring methods to reduce acrylamide levels in food, particularly in potato products, has been a critical area of research. This includes investigating the influence of raw material selection, processing conditions, and the addition of certain food ingredients that can reduce acrylamide formation. The goal is to achieve a balance between reducing potential health risks associated with acrylamide and maintaining the sensory and nutritional quality of food products (Medeiros Vinci et al., 2012).

Eigenschaften

IUPAC Name |

(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCHMGYXLFNXHL-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2636109.png)

![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2636114.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)

![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)